molecular formula C5H9ClF3N B1356479 3-(Trifluoromethyl)pyrrolidine hydrochloride CAS No. 1189485-03-7

3-(Trifluoromethyl)pyrrolidine hydrochloride

Cat. No.: B1356479
CAS No.: 1189485-03-7
M. Wt: 175.58 g/mol
InChI Key: NIAIUSFJVYYGNP-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C5H9ClF3N. It is a derivative of pyrrolidine, where a trifluoromethyl group is attached to the third carbon of the pyrrolidine ring. This compound is often used in pharmaceutical research and development due to its unique chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethyl)pyrrolidine hydrochloride typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-(Trifluoromethyl)acrylonitrile with ammonia or amines under controlled conditions to form the pyrrolidine ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through crystallization or distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 3-(Trifluoromethyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

3-(Trifluoromethyl)pyrrolidine hydrochloride has several applications in scientific research:

Comparison with Similar Compounds

Comparison: 3-(Trifluoromethyl)pyrrolidine hydrochloride is unique due to its specific substitution pattern and the presence of the trifluoromethyl group on the pyrrolidine ring. This structural feature imparts unique electronic and steric properties, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3-(trifluoromethyl)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3N.ClH/c6-5(7,8)4-1-2-9-3-4;/h4,9H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIAIUSFJVYYGNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90589970
Record name 3-(Trifluoromethyl)pyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189485-03-7
Record name 3-(Trifluoromethyl)pyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(TRIFLUOROMETHYL)PYRROLIDINE HYDROCHLORIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Trifluoromethyl)pyrrolidine hydrochloride
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3-(Trifluoromethyl)pyrrolidine hydrochloride
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3-(Trifluoromethyl)pyrrolidine hydrochloride
Reactant of Route 4
3-(Trifluoromethyl)pyrrolidine hydrochloride
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3-(Trifluoromethyl)pyrrolidine hydrochloride
Reactant of Route 6
3-(Trifluoromethyl)pyrrolidine hydrochloride

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